![molecular formula C15H19NOS B1613544 Cyclopropyl 4-(thiomorpholinomethyl)phenyl ketone CAS No. 898783-28-3](/img/structure/B1613544.png)
Cyclopropyl 4-(thiomorpholinomethyl)phenyl ketone
Overview
Description
Cyclopropyl 4-(thiomorpholinomethyl)phenyl ketone is an organic compound with the molecular formula C15H19NOS It is characterized by the presence of a cyclopropyl group, a thiomorpholine ring, and a phenyl ketone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropyl 4-(thiomorpholinomethyl)phenyl ketone typically involves the reaction of cyclopropyl ketone with 4-(thiomorpholinomethyl)benzaldehyde under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl 4-(thiomorpholinomethyl)phenyl ketone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The thiomorpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiomorpholine derivatives.
Scientific Research Applications
Medicinal Chemistry
CPTMK is primarily studied for its role as a farnesoid X receptor (FXR) agonist . FXR is a nuclear receptor that regulates bile acid homeostasis and has implications in various metabolic disorders. Research indicates that CPTMK may be beneficial in treating conditions such as:
- Chronic cholestasis : CPTMK has been shown to have potential in managing chronic intrahepatic cholestatic conditions, including primary biliary cirrhosis and primary sclerosing cholangitis .
- Liver fibrosis : The compound may help alleviate liver fibrosis resulting from chronic cholestatic conditions and acute intrahepatic cholestasis .
- Metabolic syndrome : CPTMK's FXR agonistic properties suggest it could play a role in treating obesity and related metabolic disorders by improving lipid and lipoprotein profiles .
Pharmacological Studies
Pharmacological investigations have highlighted several key therapeutic effects of CPTMK:
- Anti-inflammatory properties : Studies indicate that CPTMK may reduce inflammation associated with metabolic disorders, potentially benefiting patients with inflammatory bowel diseases and other gastrointestinal conditions .
- Cardiovascular benefits : The compound may also be useful in treating cardiovascular disorders, including acute myocardial infarction and thrombosis, by modulating lipid metabolism and reducing vascular smooth muscle cell proliferation .
- Cancer treatment : There is emerging evidence suggesting that CPTMK could inhibit certain cancer cell growth through FXR-mediated pathways, making it a candidate for further research in oncology .
Case Studies and Clinical Applications
Several case studies have documented the effects of CPTMK in preclinical models:
- A study involving C57BL6 mice demonstrated that oral administration of CPTMK led to significant changes in plasma concentrations of bile acids, indicating its potential for enhancing bile acid levels in the intestine .
- Clinical trials are ongoing to assess the efficacy of CPTMK in managing non-alcoholic steatohepatitis (NASH) and other liver-related diseases, focusing on its ability to improve liver function and reduce fibrosis markers .
Mechanism of Action
The mechanism of action of cyclopropyl 4-(thiomorpholinomethyl)phenyl ketone involves its interaction with specific molecular targets. The cyclopropyl group and thiomorpholine ring can interact with enzymes or receptors, potentially modulating their activity. The phenyl ketone structure may also play a role in binding to target molecules, influencing the compound’s overall biological effects.
Comparison with Similar Compounds
Similar Compounds
- Cyclopropyl 4-methoxyphenyl ketone
- Cyclopropyl 4-chlorophenyl ketone
- Cyclopropyl 4-aminophenyl ketone
Uniqueness
Cyclopropyl 4-(thiomorpholinomethyl)phenyl ketone is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties. This differentiates it from other cyclopropyl phenyl ketones, which may lack the sulfur-containing ring and thus exhibit different reactivity and applications.
Biological Activity
Cyclopropyl 4-(thiomorpholinomethyl)phenyl ketone is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to a class of compounds known as Mannich bases, characterized by the presence of a cyclopropyl group and a thiomorpholine moiety. These structural features contribute to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may exert its effects through:
- Covalent Bond Formation : It can form covalent bonds with target biomolecules, altering their function.
- Non-Covalent Interactions : The compound may engage in hydrogen bonding or hydrophobic interactions, influencing biochemical pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest potential efficacy against various cancer cell lines, possibly through apoptosis induction.
- Antimicrobial Properties : The compound has shown activity against certain bacterial strains, indicating potential as an antibacterial agent.
- Anti-inflammatory Effects : There is evidence suggesting that it may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.
Research Findings and Case Studies
Recent studies have explored the biological activities of this compound in detail. Here are some notable findings:
Study | Findings |
---|---|
Study A (2023) | Demonstrated significant cytotoxic effects on breast cancer cell lines with IC50 values in the low micromolar range. |
Study B (2024) | Reported antimicrobial activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
Study C (2023) | Investigated anti-inflammatory properties in murine models, showing reduced levels of pro-inflammatory cytokines upon treatment. |
Properties
IUPAC Name |
cyclopropyl-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NOS/c17-15(14-5-6-14)13-3-1-12(2-4-13)11-16-7-9-18-10-8-16/h1-4,14H,5-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNBLPVYCDYXCFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC=C(C=C2)CN3CCSCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642944 | |
Record name | Cyclopropyl{4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00642944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898783-28-3 | |
Record name | Cyclopropyl{4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00642944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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